(S)-cetirizine

Übersicht

Beschreibung

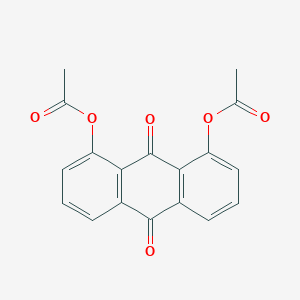

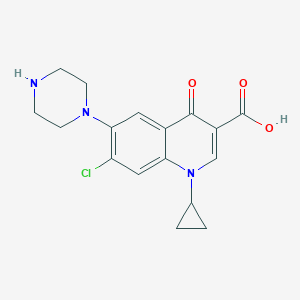

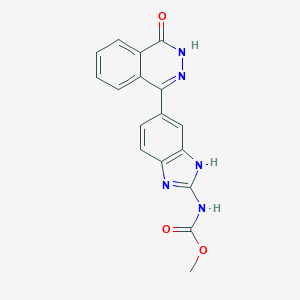

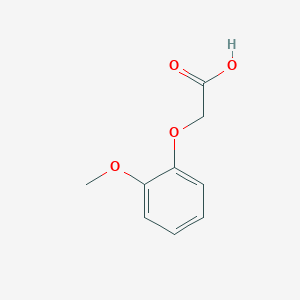

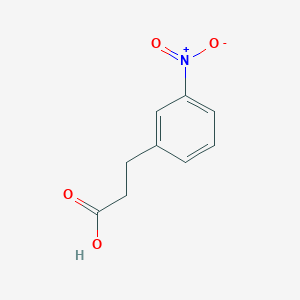

(S)-cetirizine is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 388.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cytogenetic Analysis in Lymphocytes

(S)-cetirizine has been studied for its effects on micronucleus induction in human lymphocytes. Research shows that it can induce micronucleus formation in a dose-dependent manner, suggesting potential genotoxicity. This finding highlights the need for further research on the effects of cetirizine in humans (Vlastos & Stephanou, 1999).

Antihistamine Properties

Cetirizine, as a second-generation H1-receptor antagonist, is effective in treating allergic diseases like allergic rhinitis and chronic idiopathic urticaria. Pharmacological studies have shown that cetirizine, a racemate mixture of two enantiomers, is primarily excreted unchanged, predominantly in urine (Devalia et al., 2001).

Physicochemical and Pharmacological Properties

Cetirizine is a piperazine derivative related to first-generation H1 antagonists. Its unique molecular structure as a zwitterion allows for high lipophilicity at physiological pH, leading to high selectivity and negligible liver enzyme interaction. These properties indicate potential applications in peripheral biological targets (Chen, 2008).

Topical Application for Skin Disorders

Studies have explored cetirizine in topical formulations, like phosphatidylcholine-hydrogenated liposomes, for treating allergic skin disorders. These formulations show promise in delivering effective peripheral H1-antihistaminic activity with reduced systemic absorption, which could be beneficial in dermatological applications (Elzainy et al., 2004).

Nanosized Topical Formulations

Research into novel elastic vesicle-based topical formulations of cetirizine dihydrochloride aims to enhance peripheral H1 antihistaminic activity. This approach could lead to more effective treatments for conditions like atopic dermatitis (Goindi et al., 2013).

Wirkmechanismus

Target of Action

(S)-Cetirizine, also known as levocetirizine, is a third-generation non-sedative antihistamine. It primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine binding to H1 receptors triggers inflammation and pruritus (itching) .

Mode of Action

This compound acts as an inverse agonist at the H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor, this compound stabilizes it in an inactive state, preventing histamine from binding and triggering an allergic response .

Biochemical Pathways

By inhibiting the H1 receptor, this compound prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation . This results in a reduction of allergy symptoms such as itching, sneezing, rhinorrhea, and nasal congestion .

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME) . After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract . This results in a high bioavailability and a long half-life, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action result in a reduction of the typical symptoms of allergic reactions. By blocking the H1 receptors, it prevents histamine from exerting its effects, thus reducing inflammation and other allergic symptoms . This makes this compound effective in treating conditions like allergic rhinitis and chronic urticaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors that affect the absorption of oral drugs, such as gastric pH and presence of food, can impact the bioavailability of this compound . Additionally, renal function can affect the excretion and thus the duration of action, as this compound is primarily excreted unchanged in the urine . Therefore, in patients with renal impairment, dose adjustment may be necessary .

Eigenschaften

IUPAC Name |

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLPARSLTMPFCP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130018-76-7 | |

| Record name | Cetirizine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CETIRIZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V57G6B5I8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.